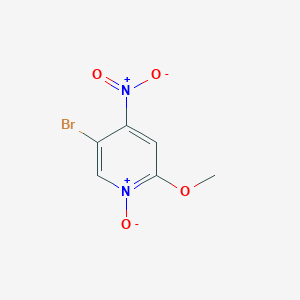

5-Bromo-2-methoxy-4-nitropyridine 1-oxide

Description

Properties

IUPAC Name |

5-bromo-2-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c1-13-6-2-5(9(11)12)4(7)3-8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSGOXQIIGZASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[N+](C=C(C(=C1)[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646928 | |

| Record name | 5-Bromo-2-methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446284-16-8 | |

| Record name | 5-Bromo-2-methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 5-Bromo-2-methoxypyridine N-oxide

A well-documented method involves the nitration of 5-bromo-2-methylpyridine N-oxide (closely related analog) as a proxy, which can be adapted for the methoxy derivative:

- Reactants: 5-bromo-2-methoxypyridine N-oxide is dissolved in concentrated sulfuric acid.

- Nitrating Agent: Fuming nitric acid is added dropwise at low temperature (0 °C).

- Reaction Conditions: After addition, the reaction mixture is warmed to room temperature and then heated to approximately 90 °C for about 2 hours.

- Workup: The reaction mixture is cooled in an ice bath and neutralized slowly to pH 10 using 2 M aqueous sodium carbonate.

- Extraction: The mixture is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield the nitrated product.

This method yields the 5-bromo-2-methoxy-4-nitropyridine 1-oxide with a high yield of approximately 90% under optimized conditions.

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | Sulfuric acid, 0 °C | 5-bromo-2-methoxypyridine N-oxide |

| Nitration agent | Fuming nitric acid, added dropwise | Temperature maintained at 0 °C |

| Reaction | Warm to 90 °C, 2 hours | Ensures complete nitration |

| Neutralization | Sodium carbonate, pH 10 | Prevents decomposition |

| Extraction | Dichloromethane | Organic layer isolation |

| Drying & Concentration | MgSO4, evaporation | Isolates pure product |

Alternative Method: Oxidation of 2-Amino-5-bromopyridine Derivatives

Another approach involves starting from 2-amino-5-bromopyridine, which is oxidized to the nitro derivative:

- Solvent: Glacial acetic acid.

- Oxidant: Peracetic acid is added slowly under stirring.

- Reaction Temperature: Maintained below 40 °C during addition, then 30–50 °C for reaction completion.

- Workup: After reaction, acetic acid is removed by distillation under reduced pressure, water is added, and pH adjusted to alkaline (pH 7–9) using sodium or potassium hydroxide.

- Isolation: The product is filtered, dried, and recrystallized to improve purity.

This method offers advantages in safety, cost, and environmental impact due to milder conditions and recyclable solvents. The yield is high, and the process minimizes equipment corrosion and hazardous by-products.

| Step | Conditions | Notes |

|---|---|---|

| Raw material | 2-amino-5-bromopyridine + acetic acid | Dissolution and stirring |

| Oxidation agent | Peracetic acid, slow addition | Temperature < 40 °C |

| Reaction | 30–50 °C, 10–30 hours | Complete oxidation to nitro |

| Solvent removal | Vacuum distillation | Recycles acetic acid |

| pH adjustment | Alkali to pH 7–9 | Precipitates product |

| Filtration & drying | Cooling to < 20 °C, filtration | Isolates solid product |

| Recrystallization | Improves purity | Final purification step |

Comparative Analysis of Methods

| Feature | Nitration of N-oxide Pyridine | Oxidation of 2-Amino-5-bromopyridine |

|---|---|---|

| Starting Material | 5-bromo-2-methoxypyridine N-oxide | 2-amino-5-bromopyridine |

| Reaction Conditions | Strong acid (H2SO4), fuming HNO3, 0–90 °C | Glacial acetic acid, peracetic acid, <50 °C |

| Yield | ~90% | High (not precisely quantified, but industrially favorable) |

| Safety | Requires careful acid handling, exothermic | Milder conditions, less corrosive |

| Environmental Impact | Generates acidic waste, requires neutralization | Acetic acid recyclable, less corrosive waste |

| Scalability | Suitable for lab and pilot scale | Industrially scalable, safer |

| Purification | Extraction and drying | Filtration and recrystallization |

Research Findings and Notes

- The nitration of pyridine N-oxides is favored due to increased electron density at the 4-position, facilitating regioselective nitration.

- Use of sodium carbonate to neutralize the reaction mixture prevents decomposition of the nitro product and allows for efficient extraction.

- The oxidation of 2-amino-5-bromopyridine with peracetic acid in acetic acid solvent is a novel method that reduces the use of concentrated sulfuric acid and hazardous reagents, improving safety and environmental footprint.

- The peracetic acid method benefits from the recyclability of acetic acid, reducing costs and pollution.

- Temperature control and slow addition of oxidant are critical to avoid side reactions and foam formation.

- Recrystallization is essential to obtain high purity this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration of 5-bromo-2-methoxypyridine N-oxide | Fuming HNO3, H2SO4 | 0 °C to 90 °C, 2 h | ~90 | High regioselectivity, high yield | Strong acids, hazardous handling |

| Oxidation of 2-amino-5-bromopyridine | Peracetic acid, glacial acetic acid | <50 °C, 10–30 h | High | Safer, recyclable solvent, scalable | Longer reaction time, requires careful addition |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of 5-substituted-2-methoxy-4-nitropyridine derivatives.

Reduction: Formation of 5-bromo-2-methoxy-4-aminopyridine.

Oxidation: Formation of 5-bromo-2-formyl-4-nitropyridine.

Scientific Research Applications

5-Bromo-2-methoxy-4-nitropyridine 1-oxide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The presence of electron-withdrawing groups like nitro and bromine can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their similarity scores based on substituent patterns (data sourced from and ):

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | 2-methoxy, 3-nitro, 5-bromo | 0.88 | Nitro at C3 instead of C4 |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | 2-methoxy, 3-nitro, 4-methyl, 5-bromo | 0.81 | Additional methyl at C4 |

| 2-Methoxy-3-nitro-4-methylpyridine | 160590-36-3 | 2-methoxy, 3-nitro, 4-methyl | 0.70 | No bromo at C5 |

| 2-Methoxy-3-nitropyridin-4-amine | 33623-16-4 | 2-methoxy, 3-nitro, 4-amine | 0.70 | Amino replaces bromo at C5 |

| 5-Ethoxy-2-nitropyridine* | - | 2-ethoxy, 5-nitro | - | Ethoxy (vs. methoxy), nitro at C2 |

Impact of Substituent Positioning and Electronic Effects

- Nitro Group Position : In 152684-30-5, the nitro group at C3 creates distinct electronic effects compared to C4 in the target compound. Nitro at C3 may enhance electron withdrawal at the ortho/para positions, altering reactivity in electrophilic substitutions .

- Methyl vs. This contrasts with the target compound’s unsubstituted C4, which allows for functionalization .

- Bromo vs. Amino: The absence of bromo in 160590-36-3 and its replacement with amino in 33623-16-4 significantly modifies electronic properties. Bromo’s electron-withdrawing effect contrasts with amino’s electron-donating nature, affecting ring acidity and directing behavior in further reactions .

- Ethoxy vs.

Role of N-Oxide Functionality

The N-oxide group in the target compound distinguishes it from most analogs listed. N-Oxides:

- Increase polarity, enhancing solubility in polar solvents (e.g., DMSO, water).

- Activate specific ring positions for electrophilic substitution due to electron-donating resonance effects.

- Serve as directing groups in metal-catalyzed cross-coupling reactions, where bromo at C5 could participate in Suzuki or Ullmann couplings .

Biological Activity

5-Bromo-2-methoxy-4-nitropyridine 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring, which is substituted with a bromine atom, a methoxy group, and a nitro group. The general structure can be represented as follows:

The synthesis of this compound typically involves the nitration of 5-bromo-2-methoxypyridine followed by oxidation to form the N-oxide derivative. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential use as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. Notably, it has shown inhibitory effects on certain kinases, which are crucial for cancer cell survival and proliferation .

Case Studies

-

Antimicrobial Efficacy

A study conducted on various microbial strains found that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens. The structure-activity relationship (SAR) analysis indicated that the presence of both the bromine and nitro groups was essential for its activity. -

Anticancer Mechanism

In a controlled experiment involving human cancer cell lines (e.g., MCF-7 and HeLa), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early apoptotic cells following treatment, confirming its apoptotic effect. -

Enzyme Inhibition Profile

The compound was found to inhibit key kinases such as PI3K and AKT with IC50 values in the low micromolar range. This inhibition was correlated with reduced phosphorylation of downstream targets involved in survival signaling pathways.

Data Summary

| Activity Type | Target | Effect | IC50/MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Inhibition of growth | 10 - 50 |

| Anticancer | MCF-7, HeLa | Induction of apoptosis | Varies |

| Enzyme Inhibition | PI3K, AKT | Reduced phosphorylation | Low micromolar |

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-methoxy-4-nitropyridine 1-oxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. Key steps include:

- Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Bromination : Electrophilic bromination (e.g., Br₂ in acetic acid or HBr/H₂O₂) at the 5-position, with regioselectivity guided by the electron-withdrawing nitro and N-oxide groups .

- Methoxylation : Nucleophilic substitution (e.g., NaOMe/MeOH) at the 2-position, facilitated by the N-oxide’s activation of the pyridine ring .

Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) to enhance yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and N-oxide formation (e.g., deshielded pyridine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₆H₄BrN₂O₄; expected m/z ~ 280.94) .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated for related brominated N-oxide pyridines .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation, as nitro and N-oxide groups are prone to light-induced reactions .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the N-oxide group may hydrolyze in humid environments .

- Temperature : Store at –20°C for long-term stability, validated via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The N-oxide group enhances electron-deficiency, activating the pyridine ring for Suzuki-Miyaura couplings. Key considerations:

- Bromine Reactivity : The 5-bromo substituent acts as a leaving group; use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (1:1) at 80°C .

- Competing Reactivity : The nitro group may interfere; reduce it to NH₂ (e.g., H₂/Pd-C) post-coupling if needed.

Validate outcomes via ¹H NMR tracking of coupling efficiency and GC-MS for byproduct analysis.

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic processes or impurities:

- Variable Temperature NMR : Probe conformational changes (e.g., restricted rotation of the methoxy group) by acquiring spectra at 25°C and –40°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify coupling networks .

- Crystallographic Validation : Compare NMR data with X-ray structures of analogs to confirm substituent orientations .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the N-oxide’s electron distribution and charge density .

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- Transition State Analysis : Simulate activation barriers for proposed mechanisms (e.g., bromine displacement) using QM/MM methods.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and yield?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor nitration/bromination in real time .

- Solvent Optimization : Replace hazardous solvents (e.g., H₂SO₄) with greener alternatives (e.g., ionic liquids) for nitration, balancing safety and efficiency .

- Byproduct Management : Use preparative HPLC or column chromatography to isolate intermediates at each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.